2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-cyclohexylacetamide is a potent inhibitor of human leukocyte elastase (HLE) []. HLE is a serine protease involved in inflammatory processes. Inhibition of HLE is a potential therapeutic target for various inflammatory diseases. This compound is a derivative of the known HLE inhibitor L-694,458, with modifications aimed at improving its pharmacokinetic properties [].
The provided abstracts primarily focus on the biological activity and applications of 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-cyclohexylacetamide, with limited information on its specific chemical reactions. One study investigated the in vitro and in vivo metabolism of the related compound L-694,458 in rats and monkeys []. Metabolites were identified using LC-MS/MS and NMR, revealing biotransformations such as N-oxidation, O-dealkylation, hydroxylation, and piperazine ring cleavage [].
Research on 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-cyclohexylacetamide primarily focuses on its potential as a therapeutic agent for inflammatory diseases due to its potent inhibition of HLE []. While specific applications are not explicitly described in the provided abstracts, its mechanism of action suggests potential applications in conditions such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and other inflammatory disorders where HLE plays a significant role.
CAS No.: 13478-45-0
CAS No.: 4260-20-2
CAS No.: 103-12-8
CAS No.: 108347-97-3
CAS No.: 17763-13-2
CAS No.: 10028-14-5